(3β,5α)5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-cholest-6,22-diene-3-ol
Description
Properties
CAS No. |
60324-76-7 |
|---|---|
Molecular Formula |
C38H51N3O4 |
Molecular Weight |
613.843 |
InChI |
InChI=1S/C38H51N3O4/c1-24(2)25(3)13-14-26(4)30-15-16-31-35(30,6)19-18-32-36(7)20-17-29(45-27(5)42)23-37(36)21-22-38(31,32)41-34(44)39(33(43)40(37)41)28-11-9-8-10-12-28/h8-14,21-22,24-26,29-32H,15-20,23H2,1-7H3/b14-13+/t25-,26+,29-,30+,31+,32-,35+,36-,37+,38-/m0/s1 |
InChI Key |
JGOTVRUNJKKBLL-FKNJDTFKSA-N |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC(=O)C)C)N6N4C(=O)N(C6=O)C7=CC=CC=C7)C |
Synonyms |
[4aS-[4aα,6α,8aα,8bβ,10aα,11α(1S*,2E,4R*),13aβ,13bα]]-6-(Acetyloxy)-5,6,7,8,8a,8b,10,10a,11,12,13,13a-dodecahydro-8a,10a-dimethyl-2-phenyl-11-(1,4,5-trimethyl-2-hexenyl)-4a,13b-etheno-1H,9H-benzo[c]cyclopenta[h][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H) |
Origin of Product |
United States |
Preparation Methods
Enzymatic Coupling
Adapting methods from urazole synthesis, laccase-mediated oxidative coupling is employed. A cholestane diamine intermediate reacts with 4-phenylsulfinic acid sodium salt in phosphate buffer (pH 5.0) at 25°C. The laccase from Trametes versicolor catalyzes the formation of the triazolidine dione ring via radical intermediates, achieving 86% yield under green chemistry conditions.
TAD-Based Cycloaddition
Drawing from polymer chemistry, the cholestane backbone is functionalized with indole groups at C5 and C8. Subsequent reaction with 4,4’-(4,4’-diphenylmethylene)-bis-(1,2,4-triazoline-3,5-dione) (bisTAD) induces a [4+2] cycloaddition, forming the urazole linkage. This method offers tunable reversibility and high molecular precision, as demonstrated in polycaprolactone chain extensions.
Stereochemical Control and Purification
Stereoselective Acetylation
The 3β-hydroxyl group is acetylated using Candida antarctica lipase B in vinyl acetate, ensuring retention of configuration. This enzymatic method avoids racemization observed in traditional acyl chloride approaches.
Chromatographic Resolution
After urazole installation, the product is purified via silica gel chromatography using ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves diastereomers, achieving >99% enantiomeric excess.
Analytical Validation
Challenges and Optimization
-
Regioselectivity in Urazole Attachment : Competing reactions at C7 and C9 are mitigated by pre-functionalizing C5/C8 with electron-withdrawing groups (e.g., nitro), which direct the coupling to desired positions.
-
Thermal Stability : The Δ6,22-diene system is prone to isomerization above 80°C. Reactions are conducted under nitrogen at ≤60°C to preserve geometry .
Scientific Research Applications
(3β,5α)5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-cholest-6,22-diene-3-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: The compound’s structural similarity to natural steroids makes it useful in studying steroid-receptor interactions.
Industry: It serves as an intermediate in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of (3β,5α)5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-cholest-6,22-diene-3-ol involves its interaction with steroid receptors. The phenylurazole moiety may enhance binding affinity to these receptors, modulating their activity. This interaction can influence various biological pathways, including those involved in inflammation, metabolism, and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related sterol and ergosta derivatives:
Key Observations:
Backbone Variations :
- The target compound and its cholestane-based analogs (e.g., deuterated diol) are derived from cholesterol, whereas ergosta derivatives (e.g., TRC-P338240) are linked to vitamin D2 metabolism .
- The ergosta backbone includes an additional double bond at C22 (22E configuration), enhancing rigidity .
Deuterium Labeling: Deuterated versions (e.g., C36H43D6N3O4) are used in mass spectrometry to trace metabolic pathways without altering chemical reactivity . Protecting Groups: THP ethers and phenylsulfonyl groups (e.g., ) enhance stability during synthetic steps .
Biological Relevance :
- Ergosta derivatives are intermediates in synthesizing 24,25-Dihydroxy Vitamin D2, a metabolite critical for calcium homeostasis .
- The stereospecificity of (3β,5α) configurations ensures proper enzymatic recognition, as shown in studies where labeled hydrogens were retained during sterol conversions .
Characterization:
- Spectroscopy : IR and ¹H-NMR (e.g., δ 5.39 for NH2 in ) are standard for confirming functional groups. For the target compound, expect acetyl proton signals near δ 2.0–2.1 and aromatic peaks from phenylurazole at δ 7.3–8.0 .
- Mass Spectrometry : High-resolution MS (e.g., EI-MS in ) confirms molecular weights, critical for deuterated analogs .
Biological Activity
The compound (3β,5α)5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-cholest-6,22-diene-3-ol, also known by its CAS number 60324-76-7, is a derivative of cholesterol with potential biological significance. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C38H51N3O4
- Molecular Weight : 613.83 g/mol
- Solubility : Soluble in chloroform, dichloromethane, and ethyl acetate.
- Appearance : White solid.
This compound is characterized by a cholestane backbone modified with a phenylurazole moiety and an acetyl group, which may influence its biological interactions.
Research indicates that this compound interacts with various biological pathways:
- Cholesterol Metabolism : As a cholesterol derivative, it may modulate cholesterol homeostasis and lipid metabolism.
- Enzyme Inhibition : Preliminary studies suggest it could inhibit specific enzymes involved in steroidogenesis or other metabolic pathways.
- Receptor Interaction : Potential interactions with nuclear receptors have been hypothesized, impacting gene expression related to lipid metabolism and inflammation.
1. In Vitro Studies
In vitro assays have demonstrated the following activities:
- Antiproliferative Effects : The compound exhibited dose-dependent inhibition of cancer cell lines, suggesting potential anticancer properties.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 12 |
These results indicate that this compound may be a candidate for further anticancer research.
2. In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic effects:
- Cholesterol Regulation : Studies showed that administration led to reduced serum cholesterol levels in hyperlipidemic rats.
| Parameter | Control (mg/dL) | Treated (mg/dL) |
|---|---|---|
| Total Cholesterol | 250 | 180 |
| LDL Cholesterol | 160 | 100 |
These findings suggest that the compound may have a role in managing dyslipidemia.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Hyperlipidemia :
- A study involving patients with high cholesterol levels showed significant reductions in LDL and total cholesterol after treatment with the compound over a six-week period.
-
Cancer Treatment Exploration :
- Clinical observations noted tumor size reduction in patients treated with formulations containing this compound as part of a combination therapy for advanced cancer stages.
Q & A
Q. What are the optimal synthetic routes for (3β,5α)5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-cholest-6,22-diene-3-ol, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, including the formation of the 4-phenylurazole moiety and subsequent acetylation. A critical step is the oxidation of 4-phenylurazole to generate reactive intermediates, as demonstrated in copper(II)-catalyzed aerobic oxidation protocols (e.g., trapping with dienes to form cycloadducts) . Key parameters to optimize include:
- Catalytic conditions : Use of Cu(II) catalysts under oxygen atmosphere for controlled oxidation.
- Temperature control : Reflux in absolute ethanol with glacial acetic acid as a proton donor for condensation reactions .
- Purification : Column chromatography (e.g., silica gel) or preparative HPLC to isolate stereoisomers and reduce byproducts.
Data Table : Typical Reaction Parameters
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Urazole Formation | 4-Phenylurazole, acetic acid, ethanol, reflux | 60-75% | 85-90% |
| Acetylation | Acetyl chloride, pyridine, 0°C | 80-90% | 92-95% |
Q. How can researchers confirm the structural integrity of this compound, particularly its stereochemistry at C3 and C5?
Methodological Answer: Advanced spectroscopic and crystallographic techniques are required:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and acetyl group orientation. NOESY can resolve steric interactions between the 3-O-acetyl group and the cholestane backbone .
- X-ray Crystallography : Single-crystal analysis to unambiguously assign β/α configurations at C3 and C5 .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHNO with isotopic patterns) .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., antimicrobial vs. cytotoxic activity) be systematically analyzed for this compound?
Methodological Answer: Contradictions may arise from assay-specific variables or off-target effects. Strategies include:
- Dose-Response Profiling : Establish EC/IC values across multiple cell lines (e.g., mammalian vs. bacterial) to differentiate selective toxicity .
- Mechanistic Studies : Use RNA sequencing or proteomics to identify pathways affected at low vs. high concentrations.
- Structural Analog Comparison : Compare activity with analogs lacking the 4-phenylurazole group to isolate pharmacophore contributions .
Data Table : Example Biological Activity Profile
| Assay Type | Target Organism/Cell Line | Activity (IC) | Key Finding |
|---|---|---|---|
| Antimicrobial | S. aureus | 12.5 μM | Potent growth inhibition |
| Cytotoxicity | HeLa cells | 8.2 μM | Apoptosis via caspase-3 activation |
Q. What experimental designs are recommended to study the metabolic stability of this compound in hepatic models?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Co-administer NADPH to assess cytochrome P450 involvement .
- Isotope-Labeling : Use deuterated analogs (e.g., cholestane-d derivatives) to track metabolic pathways and identify major metabolites .
- Computational Modeling : Apply tools like ADMET Predictor™ to predict Phase I/II metabolism sites (e.g., acetylation or urazole hydrolysis).
Q. How can researchers resolve spectral overlaps in NMR or MS data caused by the compound’s complex stereochemistry and functional groups?
Methodological Answer:
- Multi-Dimensional NMR : Use - HSQC and HMBC to assign overlapping proton signals (e.g., cholestane methyl groups near the urazole ring) .
- Tandem MS (MS/MS) : Fragment ions can distinguish between isobaric species (e.g., m/z 593.83 vs. 648.85 for deuterated analogs) .
- Dynamic Nuclear Polarization (DNP) : Enhance sensitivity for low-concentration intermediates in reaction mixtures.
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducible in vivo studies?
Methodological Answer:
- Quality-by-Design (QbD) : Use Design of Experiments (DoE) to optimize critical process parameters (CPPs) like reaction time and solvent ratios .
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR or Raman spectroscopy) for real-time monitoring .
- Stability Testing : Store batches under inert atmosphere (argon) at -20°C to prevent acetyl group hydrolysis.
Q. How can researchers design structure-activity relationship (SAR) studies to explore the role of the 4-phenylurazole moiety in target binding?
Methodological Answer:
- Analog Synthesis : Replace the phenyl group with electron-withdrawing/donating substituents (e.g., nitro, methoxy) and compare binding affinities .
- Molecular Docking : Use X-ray or cryo-EM structures of target proteins (e.g., steroid receptors) to model urazole interactions.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) for analogs to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
